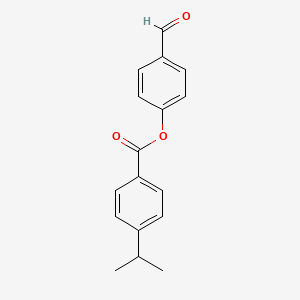

(4-Formylphenyl) 4-propan-2-ylbenzoate

Description

(4-Formylphenyl) 4-propan-2-ylbenzoate is a benzoate ester derivative comprising two aromatic rings: one substituted with a formyl group (–CHO) at the para position and the other with an isopropyl (–CH(CH₃)₂) group. This compound’s structure combines electron-withdrawing (formyl) and electron-donating (isopropyl) substituents, influencing its physicochemical and electronic properties. The ester is likely synthesized via acid-catalyzed esterification of 4-formylphenol and 4-isopropylbenzoic acid, a method analogous to related benzoate esters .

Properties

IUPAC Name |

(4-formylphenyl) 4-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(2)14-5-7-15(8-6-14)17(19)20-16-9-3-13(11-18)4-10-16/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZVPQCOONOTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylphenyl) 4-propan-2-ylbenzoate typically involves the esterification of 4-formylphenol with 4-propan-2-ylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl) 4-propan-2-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(Carboxyphenyl) 4-propan-2-ylbenzoate.

Reduction: 4-(Hydroxymethylphenyl) 4-propan-2-ylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 4-propan-2-ylbenzoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of (4-Formylphenyl) 4-Propan-2-ylbenzoate and Analogs

Key Observations :

- Thermal Stability : The isopropyl group in the target compound likely enhances thermal stability compared to nitro- or bromo-substituted analogs (), as electron-donating groups reduce susceptibility to thermal degradation . However, azomethines with hexyloxy chains () exhibit higher stability (~300–350°C) due to extended conjugation and alkyl chain flexibility .

- Solubility : The target compound’s moderate solubility in organic solvents contrasts with the high solubility of hexyloxy-substituted azomethines () and fluorinated derivatives (). Bulky isopropyl groups may reduce crystallinity but lack the solubilizing effect of long alkyl chains .

- Optoelectronic Properties : The formyl group lowers the LUMO energy, making the compound suitable for charge-transfer applications. However, azomethines with thiophene units () exhibit narrower band gaps (~2.8 eV), enhancing light absorption in solar cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.